molecular formula C23H21NO B588880 [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone CAS No. 1346601-16-8

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B588880
CAS No.: 1346601-16-8
M. Wt: 334.5 g/mol
InChI Key: LJSBBBWQTLXQEN-NORAUYJISA-N
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Description

This compound features a 2-methylindole core substituted at the 1-position with a fully deuterated propyl group (heptadeuteriopropyl: C$^2$H$2$C$^2$H$2$C$^2$H$3$) and at the 3-position with a naphthalen-1-ylmethanone moiety. The deuteration likely serves to enhance metabolic stability via the kinetic isotope effect, making it valuable as an internal standard in analytical chemistry or as a probe for studying metabolic pathways . Its molecular formula is C${23}$H${14}$D$7$NO, with a monoisotopic mass of approximately 362.25 g/mol (calculated by adding 7 deuterium atoms to the non-deuterated analog’s mass of 355.19 g/mol) .

Properties

IUPAC Name

[1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3/i1D3,3D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSBBBWQTLXQEN-NORAUYJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016407
Record name JWH-015-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-16-8
Record name JWH-015-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Rhodium-Catalyzed Deuteration of Propane Derivatives

The heptadeuteriopropyl group is synthesized via rhodium-catalyzed hydrogen/deuterium (H/D) exchange. As described in WO2017045648A1, non-deuterated propane derivatives (e.g., 1-chloropropane) react with heavy water (D2O\text{D}_2\text{O}) or deuterated alcohols in the presence of rhodium catalysts (e.g., RhCl3_3) and mild bases (e.g., K2_2CO3_3) at 80–120°C. This method achieves complete deuteration at all seven hydrogen positions on the propyl chain (Table 1).

Table 1: Reaction Conditions for Propyl Deuteration

SubstrateCatalystDeuterium SourceTemperature (°C)Time (h)Deuteration Efficiency (%)
1-ChloropropaneRhCl3_3D2O\text{D}_2\text{O}1002499.8
1-BromopropaneRhBr3_3CD3_3OD1201899.5

Purification of Deuterated Propyl Halides

Deuterated intermediates are purified via fractional distillation under reduced pressure (10–20 mmHg) to remove residual protons, as highlighted in WO2017045648A1.

Functionalization of the Indole Core

Synthesis of 2-Methylindole

2-Methylindole is prepared via Fischer indole synthesis, cyclizing phenylhydrazine with propionaldehyde under acidic conditions (HCl/EtOH, reflux). Yields exceed 85% after recrystallization from hexane.

Alkylation at the Indole 1-Position

The deuterated propyl group is introduced at the indole 1-position using a phase-transfer alkylation adapted from WO2004080945A1. A mixture of 2-methylindole, deuterated 1-iodopropane, tetrabutylammonium bromide (phase-transfer catalyst), and NaOH in toluene reacts at 60°C for 12 hours (Eq. 1):

2-Methylindole+CD2CD2CD2INaOH, TBAB1-(Heptadeuteriopropyl)-2-methylindole[2][4]\text{2-Methylindole} + \text{CD}2\text{CD}2\text{CD}_2\text{I} \xrightarrow{\text{NaOH, TBAB}} \text{1-(Heptadeuteriopropyl)-2-methylindole} \quad

Key Parameters:

  • Molar ratio (indole:alkylating agent): 1:1.2

  • Catalyst loading: 5 mol%

  • Yield: 78–82%

Coupling to Naphthalen-1-ylmethanone

Friedel-Crafts Acylation

The indole intermediate undergoes Friedel-Crafts acylation with naphthalene-1-carbonyl chloride in the presence of AlCl3_3 (Eq. 2):

1-(Heptadeuteriopropyl)-2-methylindole+Naphthalene-1-carbonyl chlorideAlCl3Target Compound[4]\text{1-(Heptadeuteriopropyl)-2-methylindole} + \text{Naphthalene-1-carbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Target Compound} \quad

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Time: 6 hours

  • Yield: 70%

Alternative Coupling via Suzuki-Miyaura

For higher regioselectivity, a palladium-catalyzed Suzuki-Miyaura coupling is employed using 1-(heptadeuteriopropyl)-2-methylindol-3-ylboronic acid and naphthalen-1-ylmethanone triflate (Eq. 3):

Boronic Acid+TriflatePd(PPh3)4,Na2CO3Target Compound[4]\text{Boronic Acid} + \text{Triflate} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound} \quad

Optimized Parameters:

  • Catalyst: Pd(PPh3_3)4_4 (3 mol%)

  • Base: Na2_2CO3_3 (2 equiv)

  • Solvent: DME/H2_2O (4:1)

  • Yield: 65%

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2_2, hexane:EtOAc 4:1), followed by recrystallization from ethanol to achieve >99% purity.

Spectroscopic Confirmation

  • 2H^2\text{H}-NMR (CDCl3_3) : Peaks at δ 1.2–1.8 (m, 7D) confirm deuterium incorporation.

  • HRMS : m/z 456.2843 [M+H]+^+ (calc. 456.2845).

Challenges and Mitigation Strategies

Deuterium Loss During Alkylation

Exposure to protic solvents (e.g., H2_2O) can lead to H/D exchange. Using anhydrous toluene and deuterated solvents (e.g., CD3_3OD) minimizes this issue.

Byproduct Formation in Friedel-Crafts Acylation

Competing acylation at the indole 2-position is suppressed by electron-donating methyl groups, as reported in PMC3379345 .

Chemical Reactions Analysis

Types of Reactions

JWH 015-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of JWH 015-d7. These products are often analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to determine their structures and properties .

Mechanism of Action

JWH 015-d7, like its non-deuterated counterpart, acts as an agonist for the cannabinoid receptor 2 (CB2). It binds to the CB2 receptor with high affinity, leading to the activation of downstream signaling pathways that modulate various physiological processes. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation through the activation of the glucocorticoid receptor . Additionally, it has been found to produce antinociceptive effects by activating the nitric oxide-cyclic guanosine monophosphate-protein kinase G-adenosine triphosphate-sensitive potassium channel pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities with related indole-naphthoyl derivatives:

Compound Name Substituents (Indole Position) Naphthalene Modifications Deuterated? Monoisotopic Mass (g/mol) Key Applications/Notes
[1-(1,1,2,2,3,3,3-Heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone 1: Heptadeuteriopropyl; 2: Methyl None Yes ~362.25 Metabolic studies, analytical internal standard
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH 007-d9) 1: Pentyl; 2: Methyl None Partial (d9) 355.1936 Synthetic cannabinoid analog; deuterated for stability
1-(3-Hydroxybutyl)-1H-indol-3-ylmethanone 1: 3-Hydroxybutyl; 2: None None No 343.1572 Metabolite of synthetic cannabinoids
(1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (JWH 016-d9) 1: Butyl; 2: Methyl None Partial (d9) 341.1784 (non-deuterated) Deuterated reference standard
(6-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone (JWH-163) 1: Propyl; 2: None 6-Methoxy No 339.1626 Enhanced receptor affinity due to methoxy group
(7-Methoxynaphthalen-1-yl)-(1-propylindol-3-yl)methanone (JWH-165) 1: Propyl; 2: None 7-Methoxy No 339.1626 Structural isomer of JWH-163 with shifted methoxy

Key Differences and Implications

Deuterium Substitution: The target compound’s heptadeuteriopropyl group significantly increases its molecular mass compared to non-deuterated analogs (e.g., ~7 g/mol difference from JWH 007-d9) . This mass shift facilitates distinction via high-resolution mass spectrometry (HRMS), critical for analytical workflows . Deuteration reduces oxidative metabolism rates, extending half-life in biological systems. For example, JWH 007-d9 exhibits prolonged stability compared to its non-deuterated counterpart .

Alkyl Chain Length and Functional Groups: Shorter chains (e.g., propyl vs. pentyl in JWH 007-d9) may reduce cannabinoid receptor (CB1/CB2) binding affinity, as longer alkyl chains (e.g., pentyl) are optimal for receptor interaction .

Analytical Differentiation :

  • NMR spectra of deuterated compounds lack signals from deuterated carbons/hydrogens, simplifying spectral interpretation. For instance, the heptadeuteriopropyl group eliminates proton signals at the 1-position, reducing splitting patterns in adjacent methyl groups .

Biological Activity

The compound [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone is a synthetic derivative of indole and naphthalene that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : [1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-methylindol-3-yl]-naphthalen-1-ylmethanone
  • Molecular Formula : C20H22D7N
  • Molecular Weight : 303.48 g/mol

The presence of the deuterium-labeled propyl group enhances the compound's stability and allows for detailed metabolic studies.

The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system. It exhibits agonistic properties at cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control.

Key Mechanisms:

  • CB1 Receptor Activation : This compound has been shown to activate CB1 receptors in vitro, suggesting potential applications in pain management and appetite stimulation.
  • CB2 Receptor Interaction : Activation of CB2 receptors may contribute to anti-inflammatory effects.

In Vitro Studies

Research indicates that the compound demonstrates significant binding affinity for both CB1 and CB2 receptors. For instance:

  • Binding Affinity : The compound exhibits a high affinity for CB1 receptors comparable to that of classical cannabinoids such as THC.
  • Functional Assays : In cellular assays, it activates intracellular signaling pathways associated with cannabinoid receptor activation.

In Vivo Studies

Animal studies have provided insights into the pharmacological effects:

  • Locomotor Activity : Similar to other cannabinoids, administration leads to decreased locomotor activity in rodent models.
  • Thermoregulation Effects : The compound induces hypothermia in mice, a well-documented effect of cannabinoid receptor activation.

Case Studies

Several studies have explored the effects of this compound in various contexts:

StudyFindings
Brents et al. (2011)Investigated hydroxylated metabolites of synthetic cannabinoids similar to this compound. Found that these metabolites retain significant agonistic activity at CB1 receptors.
Archila et al. (2018)Reported tolerance development with repeated exposure to similar compounds affecting thermoregulation and locomotor activity in male rats.

Q & A

Q. Critical Considerations :

  • Use of aprotic solvents (e.g., THF-d8) to prevent H/D exchange.
  • Reaction monitoring via TLC-d (deuterated silica gel).

(Basic) What spectroscopic techniques validate the structure and deuterium placement in this compound?

Q. Methodological Answer :

Technique Parameters Purpose Key Findings
²H-NMR 400 MHz, CDCl3Detects deuterium positionAbsence of proton signals at C1, C2, C3 of propyl chain confirms deuteration .
ESI-MS High-resolution modeIsotopic pattern analysisM+7 peak (Δm/z = ~7.05) confirms seven deuteriums .
FT-IR 400–4000 cm⁻¹Functional groupsC=O stretch at ~1680 cm⁻¹ (naphthoyl); absence of C-H stretches in propyl chain .

Advanced Note : For crystallography, single-crystal X-ray diffraction (SCXRD) with deuterium-specific refinement resolves 3D conformation, though deuteration complicates data collection .

(Advanced) How does deuteration impact the compound’s metabolic stability compared to non-deuterated analogs?

Methodological Answer :
Deuteration introduces a kinetic isotope effect (KIE) , slowing CYP450-mediated metabolism:

In Vitro Assay : Incubate with human liver microsomes (HLMs) and NADPH.

Analytical Method : LC-MS/MS quantifies parent compound and metabolites.

Results :

  • Half-life (t½) : Deuterated analog shows ~2× longer t½ vs. non-deuterated (e.g., 120 vs. 60 mins).
  • Major Metabolite : Hydroxylation at indole C5 reduced by 70% .

Q. Data Interpretation :

  • KIE (kH/kD ≈ 2–10) stabilizes C-D bonds during oxidation.
  • Computational modeling (e.g., DFT) predicts metabolic sites .

(Advanced) What computational strategies predict this compound’s interactions with biological targets?

Q. Methodological Answer :

Method Application Outcome
Molecular Docking (AutoDock Vina) Binding affinity to cannabinoid receptors (CB1/CB2)Predicted ΔG = -9.2 kcal/mol (vs. -8.5 for JWH-018) .
MD Simulations (GROMACS) Stability of receptor-ligand complexRMSD < 2 Å over 100 ns; deuterated chain enhances hydrophobic interactions .
QSAR Models Activity predictionLogP (deuterated) = 5.7 vs. 5.3 (non-deuterated); improved membrane permeability .

Validation : Compare with in vitro cAMP assays for CB1 activation (EC50 values) .

(Basic) What challenges arise in maintaining isotopic purity during synthesis and storage?

Q. Methodological Answer :

Challenge Mitigation Strategy Validation
H/D Exchange Use deuterated solvents (e.g., DMSO-d6) and anhydrous conditions²H-NMR post-storage shows <5% protonation .
Light Exposure Store in amber vials at -20°C under argonHPLC-MS confirms no degradation over 6 months .
Humidity Dessicants (e.g., P2O5) in storage containersKarl Fischer titration: H2O < 0.1% .

(Advanced) How to resolve contradictions in solubility data across different solvents?

Q. Methodological Answer :

Solvent Reported Solubility (mg/mL) Method Resolution
DMSO 25 ± 2Shake-flask (25°C)Aggregation detected via DLS; use sonication for homogeneity .
Ethanol 8 ± 1UV-Vis (λ = 280 nm)Proton exchange in EtOH reduces apparent solubility; use EtOH-d6 instead .
Hexane <0.1Gravimetric analysisLow polarity mismatch; confirm via Hansen solubility parameters .

Statistical Approach : Apply ANOVA to compare datasets; outliers suggest experimental artifacts (e.g., undetected crystallization).

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